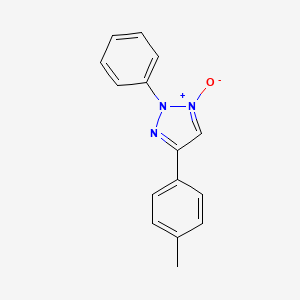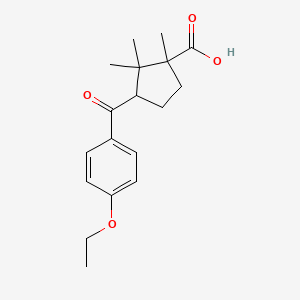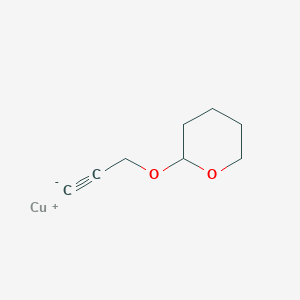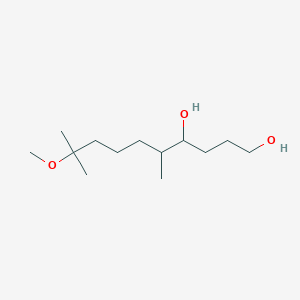![molecular formula C25H20NO2P B14589279 Phosphorane, [(3-nitrophenyl)methylene]triphenyl- CAS No. 61110-97-2](/img/structure/B14589279.png)
Phosphorane, [(3-nitrophenyl)methylene]triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorane, [(3-nitrophenyl)methylene]triphenyl- is an organophosphorus compound that belongs to the class of phosphorus ylides. These compounds are known for their unique structure, where a phosphorus atom is bonded to a carbon atom that is also bonded to a nitrogen-containing group. This particular compound is characterized by the presence of a 3-nitrophenyl group attached to the methylene bridge, which is further connected to a triphenylphosphorane moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphorane, [(3-nitrophenyl)methylene]triphenyl- can be synthesized through the deprotonation of methyltriphenylphosphonium bromide using a strong base such as butyllithium. The reaction proceeds as follows: [ \text{Ph}_3\text{PCH}_3\text{Br} + \text{BuLi} \rightarrow \text{Ph}_3\text{PCH}_2 + \text{LiBr} + \text{BuH} ] In this reaction, the phosphorane is generally not isolated but used in situ. Other bases like potassium tert-butoxide and sodium amide can also be used for the deprotonation process .
Industrial Production Methods
Industrial production of phosphorane, [(3-nitrophenyl)methylene]triphenyl- typically involves large-scale synthesis using similar deprotonation methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorane, [(3-nitrophenyl)methylene]triphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenylphosphine oxide.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like alkyl halides and aryl halides can be used under basic conditions.
Major Products
Oxidation: Triphenylphosphine oxide.
Reduction: [(3-aminophenyl)methylene]triphenylphosphorane.
Substitution: Various substituted phosphoranes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phosphorane, [(3-nitrophenyl)methylene]triphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the Wittig reaction to form alkenes from aldehydes and ketones.
Biology: The compound can be used to study the effects of phosphorus ylides on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of various organic compounds and materials.
Wirkmechanismus
The mechanism of action of phosphorane, [(3-nitrophenyl)methylene]triphenyl- involves the formation of a betaine intermediate during the Wittig reaction. The phosphorus ylide reacts with an aldehyde or ketone to form a four-membered ring intermediate, which then decomposes to form the desired alkene and triphenylphosphine oxide . The molecular targets and pathways involved include the carbonyl group of the aldehyde or ketone and the phosphorus ylide.
Vergleich Mit ähnlichen Verbindungen
Phosphorane, [(3-nitrophenyl)methylene]triphenyl- can be compared with other similar compounds such as:
- (Chloromethylene)triphenylphosphorane
- Methoxymethylenetriphenylphosphine
- Carbomethoxymethylenetriphenylphosphorane
Uniqueness
The presence of the 3-nitrophenyl group in phosphorane, [(3-nitrophenyl)methylene]triphenyl- imparts unique electronic properties that can influence its reactivity and stability. This makes it distinct from other phosphoranes that do not have this substituent .
Eigenschaften
CAS-Nummer |
61110-97-2 |
|---|---|
Molekularformel |
C25H20NO2P |
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
(3-nitrophenyl)methylidene-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C25H20NO2P/c27-26(28)22-12-10-11-21(19-22)20-29(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-20H |
InChI-Schlüssel |
LOPFCPJDGMHBRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=CC2=CC(=CC=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[Benzyl(ethynyl)methylsilyl]oxy}-2-methylpent-3-yn-2-ol](/img/structure/B14589206.png)


![4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid](/img/structure/B14589236.png)


![N,N-Diethyltetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B14589245.png)
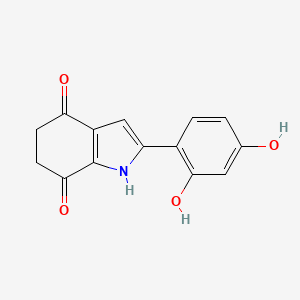
![2-{[4-(Dichloromethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-amine](/img/structure/B14589247.png)
